3,4-Difluoro-2-hydroxyphenylboronic acid
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Overview
Description
3,4-Difluoro-2-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BF2O3 and a molecular weight of 173.91 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. It is a white to light yellow solid that is soluble in some organic solvents like dimethyl sulfoxide (DMSO) but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluoro-2-hydroxyphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 3,4-difluorophenol with a boron-containing reagent under suitable conditions. For instance, the reaction of 3,4-difluorophenol with boronic acid or boronate esters in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.
Oxidation: Quinones or other oxidized derivatives are produced.
Substitution: Substituted phenylboronic acids are obtained.
Scientific Research Applications
3,4-Difluoro-2-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-hydroxyphenylboronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
3,4-Difluoro-2-hydroxyphenylboronic acid can be compared with other similar compounds, such as:
3-Fluorophenylboronic acid: This compound has a single fluorine atom and lacks the hydroxyl group, resulting in different reactivity and applications.
3,5-Difluorophenylboronic acid: This compound has two fluorine atoms at different positions on the phenyl ring, leading to variations in chemical behavior and uses.
4-Methoxyphenylboronic acid: This compound has a methoxy group instead of fluorine atoms, which significantly alters its properties and applications.
The unique combination of fluorine atoms and a hydroxyl group in this compound imparts distinct reactivity and versatility, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
(3,4-difluoro-2-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYYAEHMLHHCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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